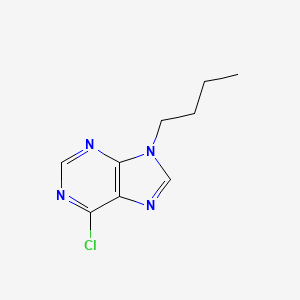

9-Butyl-6-chloro-9h-purine

説明

Overview of Purine (B94841) Scaffold Significance in Chemical Biology and Medicinal Chemistry

The purine scaffold is recognized as a "privileged scaffold" in drug discovery, owing to its ability to interact with a wide variety of biological targets with high affinity. benthamdirect.comresearchgate.net Its unique structure allows for the creation of a multitude of derivatives with diverse biological activities. rsc.orgnih.gov

Purines are of profound biological importance as they form the backbone of essential biomolecules. wikipedia.org The purine bases, adenine (B156593) and guanine, are fundamental building blocks of nucleic acids, DNA and RNA, carrying the genetic code of all living organisms. genscript.comrsc.org Beyond their role in genetics, purine nucleotides are vital for cellular metabolism and signaling. wikipedia.org Adenosine (B11128) triphosphate (ATP) is the primary energy currency of the cell, driving countless biological processes, while guanosine (B1672433) triphosphate (GTP) is crucial in protein synthesis and signal transduction. utah.eduucdavis.edu Other purine derivatives, such as cyclic adenosine monophosphate (cAMP) and coenzyme A, act as critical second messengers and cofactors in a myriad of metabolic pathways. wikipedia.orgresearchgate.net

The purine structure is a common motif in a wide range of natural products and synthetic molecules. rsc.orgresearchgate.net Well-known naturally occurring purine derivatives include the alkaloids caffeine, theophylline, and theobromine, which are known for their stimulant properties. rsc.orgresearchgate.net In the realm of synthetic chemistry, the purine scaffold has been extensively modified to create large libraries of compounds for drug discovery programs. benthamdirect.comnih.gov These synthetic derivatives are designed to mimic natural purines and interact with biological targets, leading to the development of new therapeutic agents. academie-sciences.fr

The structural similarity of purine analogs to endogenous purines allows them to function as antimetabolites, interfering with the synthesis of DNA and RNA or the function of enzymes that process purine substrates. nih.gov This mechanism is the basis for their wide-ranging therapeutic applications. Purine analogs are a cornerstone in the treatment of various cancers, particularly leukemias and lymphomas, with drugs like fludarabine, cladribine, and mercaptopurine being prominent examples. nih.govbenthamscience.comnih.gov They also serve as potent antiviral agents against infections like herpes and HIV, as well as immunosuppressants for managing autoimmune diseases and preventing organ transplant rejection. nih.govnih.gov The development of these analogs is a significant area of medicinal chemistry, with ongoing research focused on creating more selective and effective treatments for a variety of diseases, including cardiovascular and inflammatory conditions. nih.govtandfonline.com

Contextualizing 9-Butyl-6-chloro-9H-purine within Purine Chemistry

This compound is a synthetic derivative whose structure embodies two key strategic modifications of the purine core: halogenation at the C6 position and alkylation at the N9 position. These features make it a valuable intermediate compound in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 5444-83-7 | evitachem.comguidechem.com |

| Molecular Formula | C₉H₁₁ClN₄ | evitachem.comguidechem.com |

| Molecular Weight | 210.66 g/mol | evitachem.comguidechem.com |

| Appearance | White to off-white solid | evitachem.com |

| Solubility | Soluble in polar organic solvents (e.g., DMF) | evitachem.com |

| Canonical SMILES | CCCCN1C=NC2=C1N=CN=C2Cl | evitachem.com |

Halogenated purines, such as 6-chloropurine (B14466), are highly important precursors in the synthesis of a wide array of purine derivatives. evitachem.comacs.org The chlorine atom, particularly at the C6 position, acts as an effective leaving group, facilitating nucleophilic substitution reactions. evitachem.commdpi.com This reactivity allows for the introduction of various functional groups (e.g., amines, thiols, alcohols) at this position, which is a common strategy for generating libraries of compounds for screening in drug discovery. evitachem.comacs.org The stepwise and controlled replacement of halogens is possible, with the reactivity order generally being position 6 > 8 > 2, allowing for precise chemical modifications. thieme-connect.de This makes compounds like this compound versatile building blocks for creating more complex molecules with potential therapeutic value, including antitumor agents. evitachem.com

The alkylation of the purine ring, specifically at the nitrogen atoms, is a critical modification in medicinal chemistry. researchgate.netnih.gov While direct alkylation can produce a mixture of N7 and N9 isomers, the N9-substituted product is typically the more thermodynamically stable and predominant regioisomer. acs.org Attaching an alkyl group, such as the butyl group in this compound, significantly influences the compound's physicochemical properties. evitachem.com It can enhance lipophilicity, which may improve solubility in organic solvents and affect how the molecule interacts with biological membranes and protein targets. evitachem.com This modification can lead to improved selectivity and activity profiles compared to non-alkylated analogs. researchgate.net Therefore, N9-alkylation is a key tool for fine-tuning the characteristics of purine derivatives for research and potential therapeutic use. acs.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Adenine |

| Adenosine monophosphate (AMP) |

| Adenosine triphosphate (ATP) |

| Caffeine |

| Cladribine |

| Coenzyme A |

| Cyclic adenosine monophosphate (cAMP) |

| Fludarabine |

| Guanine |

| Guanosine triphosphate (GTP) |

| Mercaptopurine |

| Theobromine |

| Theophylline |

特性

IUPAC Name |

9-butyl-6-chloropurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4/c1-2-3-4-14-6-13-7-8(10)11-5-12-9(7)14/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRPGDDGRMEJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280959 | |

| Record name | 9-butyl-6-chloro-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5444-83-7 | |

| Record name | NSC19206 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-butyl-6-chloro-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 9 Butyl 6 Chloro 9h Purine

Precursor Synthesis: 6-Chloropurine (B14466) and its Derivatives

The foundational step in the synthesis of 9-butyl-6-chloro-9H-purine is the preparation of 6-chloropurine. evitachem.com This intermediate is crucial as it provides the necessary chloro-substituent at the 6-position, which can be later displaced if further derivatization is desired. evitachem.comrsc.org

Chlorination of Purine (B94841)

A common and effective method for synthesizing 6-chloropurine is through the chlorination of hypoxanthine (B114508). researchgate.netalkalisci.comsigmaaldrich.comresearchgate.netgoogle.com This reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). researchgate.netalkalisci.comsigmaaldrich.comresearchgate.netgoogle.com The reaction may be conducted in the presence of a tertiary amine, like N,N-dimethylaniline, which acts as a catalyst. alkalisci.comsigmaaldrich.comgoogle.com Alternatively, the reaction can be performed under pressure by heating hypoxanthine with phosphorus oxychloride. google.com Another approach involves the addition of a small amount of water to the phosphoryl chloride. google.com A Chinese patent describes a method where acetyl hypoxanthine is used as the starting material, which reacts with phosphorus oxychloride in the presence of a tertiary amine catalyst at temperatures ranging from 70-105°C for 4-8 hours. google.com

N9-Alkylation Strategies for this compound Formation

With 6-chloropurine in hand, the subsequent critical step is the introduction of the butyl group at the N9 position of the purine ring. This is typically achieved through direct alkylation or via a silylated intermediate.

Direct Alkylation with Butyl Halides

A prevalent strategy for the synthesis of this compound involves the direct alkylation of 6-chloropurine with a butyl halide, such as butyl bromide or butyl iodide. evitachem.com This reaction is generally performed in the presence of a base to facilitate the deprotonation of the purine nitrogen, making it more nucleophilic. evitachem.com

A significant challenge in the alkylation of purines is controlling the regioselectivity. The purine ring has two potential sites for alkylation: the N7 and N9 positions of the imidazole (B134444) ring. nih.govacs.orgub.edu Direct alkylation of 6-chloropurine often leads to a mixture of the N7 and N9 isomers, with the N9 isomer typically being the major, more thermodynamically stable product. nih.govacs.orgresearchgate.net The formation of both N7 and N9 isomers is a well-documented phenomenon in purine chemistry. nih.govub.eduacs.org The ratio of these isomers can be influenced by various factors, including the nature of the alkylating agent and the reaction conditions. ub.edud-nb.info In some instances, steric hindrance from substituents on the purine ring can shield the N7 position, leading to a higher proportion of the N9 isomer. acs.orgresearchgate.net

The outcome of the direct alkylation reaction is highly dependent on the chosen reaction conditions. nih.govub.edud-nb.info

Solvent: The polarity of the solvent can influence the reaction's regioselectivity. d-nb.info Common solvents for this reaction include dimethylformamide (DMF). evitachem.comresearchgate.net In polar solvents, N7 substitution can be favored energetically, while in nonpolar solvents, N9 substitution may be more probable. d-nb.info

Base: The choice of base is crucial for the deprotonation of the purine. Potassium carbonate is a frequently used base in this synthesis. evitachem.com Other bases, such as sodium hydride, have also been employed. researchgate.net The use of tetrabutylammonium (B224687) hydroxide (B78521) has been shown to improve regioselectivity towards the N9 position. ub.edu

Temperature: The reaction is often carried out at elevated temperatures, for instance, around 100-110 °C, to ensure the completion of the alkylation. evitachem.com Temperature can also affect the ratio of N7 to N9 isomers, as the N7 isomer is often the kinetic product, while the N9 isomer is the thermodynamic product. acs.org

A typical procedure involves stirring a mixture of 6-chloropurine and a butyl halide in dimethylformamide with potassium carbonate at an elevated temperature for several hours. evitachem.com The desired this compound is then isolated and purified, with reported yields ranging from 70% to 95%. evitachem.com

Alkylation via N-Trimethylsilylated Purines

An alternative approach to direct alkylation involves the use of N-trimethylsilylated purines. nih.govacs.org This method, often referred to as the silyl-Hilbert-Johnson reaction, can offer better control over regioselectivity. thieme-connect.de In this strategy, the purine is first treated with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), to form a trimethylsilyl (B98337) derivative. nih.govacs.org This silylated intermediate is then reacted with the alkyl halide.

This method has been particularly explored for the introduction of tert-alkyl groups. nih.govacs.org While direct alkylation with primary and secondary alkyl halides is common, the silylation method can be advantageous for bulkier alkyl groups. nih.govacs.org For instance, the reaction of N-trimethylsilylated 6-chloropurine with a tert-alkyl halide in the presence of a Lewis acid catalyst like SnCl₄ can lead to the formation of the N7 isomer under kinetically controlled conditions (e.g., at room temperature). nih.govacs.org However, heating the reaction mixture can promote the formation of the thermodynamically more stable N9 isomer. nih.govacs.org This silylation method has been shown to effectively eliminate the formation of N7 isomers in the synthesis of some purine acyclonucleosides. mdpi.com

Role of Lewis Acid Catalysts (e.g., SnCl₄)

The synthesis of N-alkylated purines, particularly the introduction of bulky alkyl groups like tert-butyl, often requires specific catalytic conditions to control regioselectivity between the N7 and N9 positions of the purine ring. Lewis acids, such as tin(IV) chloride (SnCl₄), play a crucial role in these reactions, often within the framework of the Vorbrüggen glycosylation methodology, which has been adapted for alkylation. nih.govacs.org

The reaction typically involves the silylation of the purine, for instance, 6-chloropurine, followed by the introduction of an alkyl halide in the presence of SnCl₄. nih.govacs.org The choice of reaction conditions, including temperature and the amount of catalyst, significantly influences the isomeric outcome. For the synthesis of the thermodynamically more stable N9-isomer, such as 9-(tert-butyl)-6-chloro-9H-purine, the reaction can be driven to completion by heating. nih.govacs.org For example, reacting silylated 6-chloropurine with tert-butyl bromide and SnCl₄ in acetonitrile (B52724) (ACN) at 80°C for 5 hours yields the N9 isomer. nih.govacs.org In contrast, the kinetically favored N7 isomer is often formed at lower temperatures. acs.org

The amount of SnCl₄ catalyst is a critical parameter. Studies on the tert-butylation of 6-chloropurine have shown that the best results for obtaining the N9 isomer are achieved when using SnCl₄ in a quantity of 2.1 equivalents relative to the purine derivative. nih.govacs.org A lower amount of the catalyst has a considerable negative effect on the conversion of the starting material. nih.govacs.org The N9 isomer, once formed, demonstrates high stability under both acidic and basic conditions, which is not the case for the corresponding N7 isomer. The N7 isomer can be converted to the more stable N9 isomer in the presence of a Lewis acid like SnCl₄ upon heating. acs.org

Table 1: Optimization of the tert-Butylation of 6-Chloropurine (1) to yield N9-isomer (3)

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Result | Reference |

|---|---|---|---|---|---|---|

| 1 | SnCl₄ (2.1) | ACN | 80 | 5 | Predominant N9-isomer (3) | acs.org |

Alternative Alkylation Approaches (e.g., Mitsunobu conditions)

The Mitsunobu reaction provides a powerful and versatile alternative for the N9-alkylation of purines. This reaction allows for the condensation of a nucleophile, in this case, the purine ring, with a primary or secondary alcohol under mild, neutral conditions. tandfonline.comlookchem.com The classic Mitsunobu conditions involve a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

This method has been successfully developed for the preparation of 9-alkylated adenines starting from 6-chloropurine and various alcohols. lookchem.com The reaction proceeds via the N9-alkylation of 6-chloropurine, followed by amination to replace the chlorine atom. lookchem.com A key advantage is the ability to use a wide range of alcohols, introducing diverse substituents at the N9 position. tandfonline.comlookchem.com

For purines with reactive functional groups, such as 2-amino-6-chloropurine, direct application of Mitsunobu conditions can be challenging due to poor solubility in common solvents. researchgate.net To overcome this, protection of the exocyclic amino group, for instance with a tert-butoxycarbonyl (Boc) group, significantly improves solubility and leads to excellent N9 regioselectivity and high yields in the subsequent Mitsunobu coupling with various alcohols. researchgate.net

Synthesis of Related this compound Analogs

The this compound scaffold serves as a key intermediate for the creation of a diverse library of purine analogs through further substitution.

Introduction of Additional Substituents (e.g., at C2)

The purine core of this compound can be further functionalized, with the C2 position being a common site for modification. Starting with a precursor like 2-fluoro-6-chloropurine or 2,6-dichloropurine, the N9-butyl group is first introduced via alkylation with a butyl halide in the presence of a base like potassium carbonate in DMF. mdpi.comimtm.cz This reaction typically yields a mixture of N9 and N7 regioisomers, with the N9 isomer being the major product. imtm.cz

After isolation of the 9-butyl-6-chloro-2-fluoro-9H-purine (a white solid with a melting point of 76–78 °C), the chlorine at the C6 position or the fluorine at the C2 position can be selectively replaced through nucleophilic aromatic substitution (SₙAr) reactions. mdpi.comimtm.cz For instance, the C2 position can be substituted by reacting with various amines in a solvent like n-butanol with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) at elevated temperatures. imtm.cz This modular approach allows for the synthesis of a wide array of 2,6,9-trisubstituted purine derivatives. mdpi.comimtm.cznih.gov

Preparation of N9-sec-butyl and N9-tert-butyl analogs

The synthesis of N9-sec-butyl and N9-tert-butyl analogs of 6-chloropurine follows similar principles to the N9-n-butyl derivatives, but the increased steric bulk of the alkyl groups can necessitate modified conditions.

The synthesis of 9-(tert-butyl)-6-chloro-9H-purine is effectively achieved using the Lewis acid-catalyzed method described previously (Section 2.2.2.1). The reaction of silylated 6-chloropurine with tert-butyl bromide and SnCl₄ at 80°C in acetonitrile gives the desired N9-tert-butyl product in a 39% crystallized yield. nih.govacs.org This product is a pale-yellow crystalline compound with a melting point of 144–146 °C. nih.gov

For the introduction of a sec-butyl group, direct alkylation methods can be employed. The synthesis of 9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine, for example, involves the initial N-alkylation of a purine precursor with a sec-butyl halide. researchgate.net Additionally, O6-sec-butoxy purine derivatives have been prepared from a 6-chloropurine precursor by substitution with sec-butoxide, demonstrating the versatility of introducing this branched alkyl group onto the purine scaffold. nih.gov

Purity and Characterization of Synthesized Compounds

Ensuring the purity and verifying the structure of synthesized compounds like this compound and its analogs are critical steps in the synthetic workflow. A combination of purification and analytical techniques is employed.

Chromatographic Purification Techniques (e.g., Flash Chromatography)

Chromatographic methods are indispensable for the purification of this compound and its derivatives from reaction mixtures, which often contain unreacted starting materials, reagents, and isomeric byproducts. hilarispublisher.com Flash column chromatography on silica (B1680970) gel is the most commonly reported technique for this purpose. mdpi.comimtm.czamazonaws.comresearchgate.netacs.org

This technique allows for rapid and efficient separation based on the differential adsorption of the components of the mixture to the stationary phase (silica gel) while being moved by a mobile phase (a solvent or solvent mixture). acs.orgscispace.com The choice of eluent, typically a mixture of solvents like ethyl acetate (B1210297) and hexane (B92381) or dichloromethane (B109758) and methanol, is optimized to achieve the best separation. mdpi.comamazonaws.com For example, the purification of 9-butyl-N-cyclopropyl-9H-purin-6-amine, synthesized from this compound, was accomplished by flash chromatography using ethyl acetate as the eluent. acs.org Similarly, crude products of various 9-substituted purine analogs are routinely purified by column chromatography on silica gel to yield the final, pure compounds. hilarispublisher.comgoogle.com

Chemical Reactivity and Derivatization of 9 Butyl 6 Chloro 9h Purine

Reactions at the C6-Chlorine Position

The electron-withdrawing nature of the purine (B94841) ring system activates the C6-chlorine atom towards nucleophilic attack and facilitates its participation in cross-coupling reactions.

The most common transformations of 9-butyl-6-chloro-9H-purine involve the nucleophilic aromatic substitution (SNAr) of the C6-chlorine atom. A diverse range of nucleophiles, including amines, thiols, and alcohols, can displace the chloride to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. evitachem.comrsc.org

The reaction of this compound with primary or secondary amines is a widely used method to synthesize 6-aminopurine derivatives. acs.org This amination typically proceeds by heating the chloropurine with an excess of the desired amine, often in a polar solvent like ethanol (B145695) and in the presence of a base such as triethylamine (B128534) to neutralize the liberated HCl. acs.org These reactions can also be performed efficiently under microwave irradiation, often leading to high yields in shorter reaction times. researchgate.netresearchgate.net The resulting N6-substituted purines are of significant interest in medicinal chemistry.

For instance, the reaction of this compound with cyclopropylamine (B47189) in ethanol at ambient temperature yields 9-butyl-N-cyclopropyl-9H-purin-6-amine. acs.org A variety of amines can be utilized in this reaction, leading to a diverse library of 6-aminopurine compounds. rsc.orgresearchgate.net

Table 1: Examples of Amination Reactions with 6-Chloropurine (B14466) Derivatives

| Reactant | Amine | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | Cyclopropylamine | EtOH, Et3N, 72h, rt | 9-Butyl-N-cyclopropyl-9H-purin-6-amine | Not specified | acs.org |

| 2,6-Dichloropurine | Morpholine | DMF, K2CO3 | 2-Chloro-6-morpholino-9H-purine | 89% | researchgate.net |

The chlorine atom at the C6 position can be readily displaced by sulfur nucleophiles to form 6-thiopurine derivatives. A common method involves reacting the 6-chloropurine with a sulfur source like thiourea (B124793) or potassium thioacetate (B1230152) in a solvent such as dimethylformamide (DMF) or ethanol. rsc.orghilarispublisher.com

For example, treatment of 6-chloropurine with potassium thioacetate in DMF at 80°C leads to the formation of 9H-purine-6-thiol. hilarispublisher.com The resulting 6-thiopurines are valuable intermediates themselves and can undergo further reactions, such as S-alkylation, to produce a variety of 6-(alkylthio)purines. These compounds have been explored for their biological activities. hilarispublisher.com

Alkoxylation of this compound involves the substitution of the C6-chlorine with an oxygen nucleophile, typically from an alcohol or a phenol, to yield 6-alkoxy- or 6-aryloxypurine derivatives. evitachem.comnih.gov These reactions are often carried out under basic conditions or using methods like phase-transfer catalysis to facilitate the nucleophilic attack. nih.gov The reaction with phenols, for example, can be promoted to synthesize C6-aryloxy substituted purines. researchgate.net

The resulting ether derivatives are of interest for their potential biological activities, including the inhibition of enzymes like purine nucleoside phosphorylase. nih.gov

Table 2: Examples of Alkoxylation Reactions with 6-Chloropurine Derivatives

| Reactant | Alcohol/Phenol | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,6-Dichloropurine | Phenol | Phase Transfer Catalysis | 2-Chloro-6-phenoxypurine | Not specified | nih.gov |

| 2,6-Dichloropurine | sec-Phenylethyl alcohol | Phase Transfer Catalysis | 2-Chloro-6-(1-phenyl-1-ethoxy)purine | Not specified | nih.gov |

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon bonds at the C6 position of the purine ring, enabling the introduction of various aryl, and alkenyl substituents. nih.govresearchgate.net

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound (like a boronic acid) and an organic halide. libretexts.org In the context of this compound, this reaction allows for the direct introduction of aryl groups at the C6 position. researchgate.netstudfile.net

The reaction typically involves treating the 6-chloropurine derivative with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a base (e.g., potassium carbonate). studfile.netmdpi.com The choice of solvent can be crucial, with systems like aqueous DME or anhydrous toluene (B28343) being used depending on the electronic properties of the boronic acid. researchgate.net This methodology provides access to a wide range of 6-arylpurine derivatives, which have been investigated for their cytostatic activities. studfile.net

Table 3: Examples of Suzuki-Miyaura Coupling with 6-Chloropurine Derivatives

| 6-Chloropurine Derivative | Boronic Acid | Catalyst/Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 / Toluene-EtOH-H2O | 9-Benzyl-6-phenylpurine | Good | researchgate.net |

| Protected 6-chloropurine riboside | Phenylboronic acid | Pd(OAc)2, PPh3 / K3PO4 / Dioxane | Protected 6-phenylpurine riboside | Not specified | studfile.net |

Dechlorination/Hydrogenolysis

Dechlorination, or hydrogenolysis, is a fundamental reaction for 6-chloropurines, serving to replace the chlorine atom with hydrogen. This transformation is crucial for synthesizing purine derivatives that lack a substituent at the C6 position.

Catalytic hydrogenation is the principal method for the dehalogenation of halopurines. thieme-connect.de For this compound, this reaction is efficiently carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. thieme-connect.de The process effectively removes the chlorine atom at the C6 position to yield 9-butyl-9H-purine. thieme-connect.de This reaction is generally high-yielding and proceeds under relatively mild conditions. thieme-connect.degoogle.com The order of halogen replacement in purines with multiple halogens is typically C6 > C8 > C2, highlighting the high reactivity of the C6 position. thieme-connect.de

Table 1: Catalytic Hydrogenation of this compound

| Reactant | Catalyst/Reagents | Product | Yield | Reference |

|---|

Reactions at the Purine Ring System

The purine ring is an aromatic heterocyclic system that can undergo various modifications, most notably electrophilic substitution at the electron-rich carbon atoms.

Electrophilic Substitution at C2 and C8 (e.g., bromination)

The C8 position of the purine ring is particularly susceptible to electrophilic attack. mdpi.com Bromination is a common example of such a reaction. While direct bromination of this compound is not extensively detailed, studies on analogous 2,6,9-trisubstituted purines show that bromination occurs in high yields using reagents like pyridinium (B92312) tribromide. lookchem.com This method is especially effective for purines that possess electron-donating groups. lookchem.com Other brominating agents, such as N-bromosuccinimide (NBS), are also used for introducing a bromine atom at the C8 position of purine derivatives. rsc.org

The introduction of substituents at the C2 and C8 positions can also be achieved through metalation followed by quenching with an electrophile. mdpi.com For instance, lithiation of a protected 6-chloropurine can create an intermediate that reacts with sources of bromine or iodine to install a halogen at the C8 or C2 position. mdpi.com

Reactions involving the Butyl Group (e.g., functionalization)

The N9-butyl group is generally considered a stable, lipophilic moiety that enhances the compound's solubility in organic solvents. evitachem.com Direct functionalization of the saturated alkyl chain post-synthesis is chemically challenging compared to reactions on the purine ring. The primary reactive sites of the molecule are the electrophilic C6 carbon and the C8 and C2 positions of the purine core. While theoretical functionalization of the butyl group could occur under harsh free-radical conditions, such reactions are not common and lack selectivity. Most syntheses of N9-functionalized purines involve the alkylation of the purine ring with a pre-functionalized side chain rather than modification of the N9-alkyl group itself. acs.orgderpharmachemica.com For some related purine systems, it has been noted that the alkyl group could potentially participate in further alkylation processes, but specific examples for the N9-butyl group of 6-chloropurine are not prominent in the literature. smolecule.com

Stability and Degradation Pathways of this compound

The stability of this compound is an important factor in its handling, storage, and reactivity. While relatively stable under standard conditions, it is susceptible to degradation under certain chemical environments. evitachem.comevitachem.com

Acid Sensitivity

This compound is sensitive to strong acidic conditions. evitachem.comevitachem.com Strong acids can promote the hydrolysis of the C6-chloro group to a hydroxyl group, converting the 6-chloropurine derivative into a hypoxanthine (B114508) derivative. google.com Furthermore, the N-glycosidic-like bond between the N9 nitrogen of the purine and the butyl group can be susceptible to cleavage under harsh acidic conditions, which would lead to the degradation of the molecule into 6-chloropurine and butyl-derived fragments. This acid sensitivity is a common characteristic among N9-substituted purines.

Computational Chemistry and Spectroscopic Analysis

Structural Elucidation using Advanced Spectroscopic Techniques

Spectroscopic techniques are indispensable for confirming the chemical structure of synthesized purine (B94841) derivatives. mdpi.com Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups. evitachem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 9-Butyl-6-chloro-9H-purine and its analogues. ¹H and ¹³C NMR spectra offer precise information regarding the hydrogen and carbon environments within the molecule.

While specific spectral data for this compound is not extensively published, data from closely related compounds provide significant insights. For instance, the analysis of various 9-alkyl-2-chloro-6-substituted-purines reveals characteristic chemical shifts. In the ¹H-NMR spectrum of 9-Butyl-2-chloro-N-(4-methoxybenzyl)-9H-purin-6-amine, the butyl group protons appear at specific shifts, alongside signals from the purine core and other substituents. mdpi.com Similarly, the ¹³C-NMR spectrum provides signals corresponding to each unique carbon atom in the molecule. mdpi.com

Two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are crucial for unambiguously assigning the positions of substituents on the purine ring. acs.orgnih.gov These experiments correlate protons and carbons that are two or three bonds apart (HMBC) or directly attached (HSQC), which is essential for differentiating between N7 and N9 isomers that often form during synthesis. acs.orgnih.gov For example, in the study of tert-butylated 6-chloropurine (B14466), HMBC and HSQC experiments were vital in confirming the structural assignments of the N7 and N9 isomers. acs.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Related Purine Derivative: 9-Butyl-2-chloro-N-(4-methoxybenzyl)-9H-purin-6-amine This table is based on data for a related compound to illustrate the type of information obtained from NMR spectroscopy.

| Atom Type | ¹H-NMR (CDCl₃) δ (ppm) | ¹³C-NMR (CDCl₃) δ (ppm) |

| Purine H-8 | 7.55 (s, 1H) | - |

| Methoxybenzyl CH₂ | 4.73 (s, 2H) | 44.44 |

| Butyl N-CH₂ | 4.12 (t, 2H) | 43.68 |

| Butyl CH₂ | 1.84 (m, 2H) | 31.96 |

| Butyl CH₂ | 1.37 (m, 2H) | 20.12 |

| Butyl CH₃ | 0.95 (t, 3H) | 13.84 |

| Purine C-2 | - | 153.80 |

| Purine C-4 | - | 151.70 |

| Purine C-5 | - | 121.50 |

| Purine C-6 | - | 155.40 |

| Purine C-8 | - | 141.00 |

Data sourced from a study on 2,6,9-trisubstituted purine derivatives. mdpi.com

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound. Techniques such as High-Resolution Mass Spectrometry (HRMS) provide highly accurate mass measurements, which helps in confirming the molecular formula. mdpi.com

For example, the HRMS analysis of 9-Butyl-2-chloro-N-(4-methoxybenzyl)-9H-purin-6-amine, a related structure, showed a measured mass that was very close to its calculated mass, confirming its elemental composition. mdpi.com Liquid Chromatography-Mass Spectrometry (LC-MS) is another commonly used technique, particularly for analyzing reaction mixtures and confirming the mass of synthesized products in the context of purine derivative libraries. hilarispublisher.com The mass spectrum of chloropurine derivatives characteristically shows a 3:1 isotope pattern for peaks containing a chlorine atom, which aids in structural confirmation. thieme-connect.de

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a Related Purine Derivative

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| 9-Butyl-2-chloro-N-(4-methoxybenzyl)-9H-purin-6-amine | C₁₇H₂₀ClN₅O | 346.1411 | 346.1402 |

Data from a study by Rojas-Llanes et al. mdpi.com

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. evitachem.com In the context of this compound and its derivatives, IR spectra typically display characteristic absorption bands. evitachem.commdpi.com

These include C-H stretching vibrations from the butyl group's aliphatic chain and the purine's aromatic ring. evitachem.com The spectrum for 9-Butyl-2-chloro-N-(4-methoxybenzyl)-9H-purin-6-amine shows bands at 3268 cm⁻¹ (N-H stretch), 2972 cm⁻¹ (C-H stretch), and various peaks in the 1643-1250 cm⁻¹ range corresponding to the purine ring system and other functional groups. mdpi.com

Table 3: Characteristic IR Absorption Bands for a Related Purine Derivative

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| N-H (amine) | Stretch | ~3268 |

| C-H (aliphatic) | Stretch | ~2972 |

| C=N, C=C (aromatic) | Stretch | ~1643-1513 |

| C-N | Stretch | ~1291-1250 |

Data based on 9-Butyl-2-chloro-N-(4-methoxybenzyl)-9H-purin-6-amine. mdpi.com

Computational Studies on Molecular Structure and Reactivity

Computational chemistry provides deep insights into the electronic structure, stability, and reactivity of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations have been employed to study related purine derivatives to understand how substituents affect the molecule's properties. For instance, DFT calculations on 6-chloro-9-propyl-7H-purin-8(9H)-one revealed that the chlorine atom at the C6 position significantly reduces the electron density at the N7 position. smolecule.com This type of electronic effect is crucial as it influences the molecule's reactivity and its potential for forming intermolecular interactions, such as hydrogen bonds with biological targets. smolecule.com DFT has also been used to rationalize structure-metabolism relationships and to detail transition states in reactions involving purine rings. lookchem.comcsic.es

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For purine derivatives, MD simulations can provide valuable information about conformational preferences and interactions with other molecules. For example, MD simulations of N9-propyl purine derivatives have shown that they tend to adopt a gauche conformation, which positions the alkyl chain away from the purine ring to minimize steric hindrance. smolecule.com This conformational information is vital for understanding how the molecule might fit into a binding site of a protein or enzyme.

Pharmacological and Biological Research Applications of 9 Butyl 6 Chloro 9h Purine Derivatives

Antimicrobial Activities

Derivatives of 6-chloropurine (B14466), including those with substitutions at the 9-position, have been a subject of research for their potential antimicrobial properties. These compounds serve as versatile scaffolds for the synthesis of molecules with a wide range of biological activities.

Antibacterial Activity

The antibacterial potential of 6-chloropurine derivatives has been explored against various bacterial strains. Modifications to the purine (B94841) core can lead to compounds with significant efficacy. For instance, two series of pleuromutilin derivatives incorporating a 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain were synthesized and evaluated for their in vitro antibacterial activity. nih.gov These semisynthetic derivatives were tested against standard and clinical strains of Staphylococcus aureus (S. aureus), including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Several of these derivatives demonstrated noteworthy activity. Compounds 12c , 19c , and 22c exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL against MRSA, which is comparable to the positive control drug, tiamulin (MIC = 0.5 μg/mL). nih.gov This highlights the potential of modifying the 6-chloropurine scaffold to develop potent antibacterial agents against drug-resistant pathogens. nih.gov Further studies on compound 22c showed it killed MRSA in a time-dependent manner and displayed more effective in vivo bactericidal activity than tiamulin in a neutropenic murine thigh infection model. nih.gov

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 12c | MRSA ATCC 43300 | 0.25 | nih.gov |

| 19c | MRSA ATCC 43300 | 0.25 | nih.gov |

| 22c | MRSA ATCC 43300 | 0.25 | nih.gov |

| Tiamulin (Control) | MRSA ATCC 43300 | 0.5 | nih.gov |

Antifungal Activity

The purine scaffold is also a foundation for developing agents with antifungal properties. A series of 6-substituted purines synthesized from 2-amino-6-chloropurine were screened for their antifungal activities against three fungal species: Bacillus subtilis, Aspergillus niger, and Candida tropicalis. redalyc.orgresearchgate.net The disc diffusion method was used for this evaluation, with fluconazole serving as the standard reference. redalyc.org Several of the newly synthesized derivatives were found to be active against the tested fungal strains, indicating that the 6-substituted purine structure is a promising framework for novel antifungal agents. redalyc.orgresearchgate.net

Antiviral Activities

Natural and synthetic nucleosides, including derivatives of 6-chloropurine, can exhibit significant antiviral activity. mdpi.com Researchers have synthesized and evaluated various nucleoside analogues featuring 6-chloropurine as the nucleobase to develop new antiviral agents. researchgate.netnih.gov

In one study, several 6-chloropurine nucleoside analogues were assessed for their activity against SARS-CoV. nih.gov Two compounds, 1 (6-chloro-9-(β-D-ribofuranosyl)-9H-purine) and 11 (5'-O-benzoyl-6-chloro-9-(β-D-ribofuranosyl)-9H-purine), showed promising anti-SARS-CoV activity, comparable to known agents like mizoribine and ribavirin. nih.gov The study suggested that the 6-chloropurine moiety itself, being electrophilic, might play a crucial role by potentially forming a covalent bond with a target enzyme, leading to effective inhibition. nih.gov The presence of an unprotected 5'-hydroxyl group was also found to be important for the antiviral effect, likely due to intracellular phosphorylation. nih.gov

| Compound | Virus | EC₅₀ (μM) | Reference |

|---|---|---|---|

| 1 (6-chloro-9-(β-D-ribofuranosyl)-9H-purine) | SARS-CoV | 3.7 | nih.gov |

| 11 (5'-O-benzoyl-6-chloro-9-(β-D-ribofuranosyl)-9H-purine) | SARS-CoV | 3.0 | nih.gov |

| Mizoribine (Control) | SARS-CoV | >18 | nih.gov |

| Ribavirin (Control) | SARS-CoV | >41 | nih.gov |

Activity against specific viruses (e.g., human cytomegalovirus)

Derivatives of purines have been specifically investigated for their inhibitory effects on human cytomegalovirus (HCMV). A study on haloanilino derivatives of purines and pyrimidines found that 2-anilinopurines with 3,4- or 3,5-dichloro substituents on the anilino ring could inhibit virus-specific DNA synthesis in HCMV-infected human embryonic lung cells. nih.gov These compounds, along with related nucleoside and acyclonucleoside analogs, demonstrated inhibitory activity against both HCMV and cellular DNA synthesis. nih.gov This line of research indicates that specific substitutions on the purine ring system can yield compounds with targeted activity against DNA viruses like HCMV. nih.gov

Other Potential Biological Activities

Anti-inflammatory Properties

The purine structure is a key component in molecules being investigated for anti-inflammatory effects. A novel skeleton, 9-cinnamyl-9H-purine, was developed based on the structures of resveratrol and curcumin to explore new anti-inflammatory agents. nih.gov These compounds were designed to inhibit the TLR4/MyD88/NF-κB signaling pathway, which is crucial in the inflammatory response. nih.gov

One derivative, 5e , demonstrated significant inhibition of nitric oxide production in LPS-induced macrophages, with an IC₅₀ of 6.4 μM. nih.gov This compound also reduced the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, and lowered the protein levels of iNOS and COX-2. nih.gov In an atopic dermatitis mouse model, compound 5e was shown to reduce ear edema and inflammation. nih.gov These findings suggest that the 9-substituted purine framework is a valuable starting point for developing potent anti-inflammatory therapeutics. nih.gov

Additionally, gold(I) complexes incorporating 6-substituted-purine derivatives have been shown to act as effective anti-inflammatory agents. nih.gov These complexes demonstrated a strong ability to reduce the production of pro-inflammatory cytokines TNF-α, IL-1β, and HMGB1 in LPS-activated macrophages and significantly influenced edema formation in an in vivo rat model. nih.gov

Antioxidant Properties

The investigation into the antioxidant potential of purine derivatives has revealed that structural modifications can lead to significant free radical scavenging capabilities. While direct studies on the antioxidant properties of 9-Butyl-6-chloro-9H-purine are not extensively documented in publicly available research, studies on structurally related 6-chloropurine derivatives provide valuable insights into their potential antioxidant activity.

A study focused on new N-linked phosphonamidate derivatives of 6-chloropurine demonstrated promising antioxidant activity. These compounds were evaluated for their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), a common in vitro assay to assess antioxidant potential. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the DPPH radicals, was determined for a series of these derivatives.

The research findings indicated that several of the synthesized phosphonamidate derivatives of 6-chloropurine exhibited notable antioxidant activity. Specifically, compounds with certain substituent groups showed lower IC50 values, indicating greater antioxidant potency. For instance, derivatives containing moieties such as (4-fluorophenyl)methanamine and bis(2-chloroethyl)amine displayed significant scavenging effects.

The antioxidant activity of these 6-chloropurine derivatives is presented in the table below. The results are compared to ascorbic acid, a well-known antioxidant standard.

| Compound | Substituent Group | IC50 (μg/mL) |

|---|---|---|

| Derivative 1 | (4-fluorophenyl)methanamine | 38.12 |

| Derivative 2 | bis(2-chloroethyl)amine | 40.25 |

| Derivative 3 | 3-chloro-4-fluoroaniline | 42.89 |

| Derivative 4 | (4-chlorophenyl)piperazine | 45.67 |

| Ascorbic Acid (Standard) | - | 28.45 |

These findings suggest that the 6-chloropurine scaffold can be a viable backbone for the development of novel antioxidant agents. The introduction of specific functional groups can modulate the radical scavenging activity, offering a pathway for the design of more potent antioxidant compounds. Further research is warranted to explore the antioxidant potential of other 6-chloropurine derivatives, including 9-butyl substituted analogues, to fully understand their structure-activity relationships.

Antithyroid Activity (of related 6-chloropurine)

The potential for purine analogues to exhibit antithyroid activity has been an area of scientific inquiry. While specific studies on the antithyroid effects of this compound are limited, research on the parent compound, 6-chloropurine, provides significant evidence of its potential to interfere with thyroid hormone synthesis.

The antithyroid activity of 6-chloropurine has been investigated through both in vitro and in vivo studies. The primary mechanism of action for many antithyroid compounds involves the inhibition of thyroid peroxidase, an enzyme crucial for the iodination of tyrosine residues on thyroglobulin, a key step in the synthesis of thyroid hormones.

In Vitro Findings

In vitro studies have demonstrated the ability of 6-chloropurine to form a charge-transfer complex with iodine, which is an essential component in thyroid hormone production. The formation of this complex effectively reduces the availability of iodine for hormone synthesis. The strength of this interaction is quantified by the formation constant (Kc). A study determined the formation constant of the 6-chloropurine-iodine complex to be 7.652 × 10³ L mol⁻¹, indicating a strong interaction and suggesting a significant potential for antithyroid activity. scielo.br The complex exhibited a 1:1 stoichiometry. scielo.br

In Vivo Research

The antithyroid effects of 6-chloropurine have also been confirmed in animal models. In one study, male rabbits were administered 6-chloropurine, and the levels of free triiodothyronine (T3) and free thyroxine (T4) in their blood serum were measured. The results showed a notable decrease in the levels of both T3 and T4 in the treated animals compared to the control group. scielo.brresearchgate.net

The following table summarizes the in vivo effects of 6-chloropurine on thyroid hormone levels in male rabbits.

| Hormone | Control Group (ng/dL) | 6-chloropurine Treated Group (ng/dL) | Percentage Decrease |

|---|---|---|---|

| Free Triiodothyronine (T3) | 0.45 | 0.28 | 37.8% |

| Free Thyroxine (T4) | 2.10 | 1.35 | 35.7% |

These findings from studies on 6-chloropurine suggest that its derivatives, including this compound, may also possess antithyroid properties. The presence of the 6-chloropurine core structure is a key determinant of this activity. However, further research is necessary to specifically evaluate the antithyroid potential of this compound and to understand how the 9-butyl substitution might influence this biological effect.

Advanced Analytical Methodologies for Purine Compound Research

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and purification of 9-Butyl-6-chloro-9h-purine from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purine (B94841) derivatives. For compounds like this compound, reversed-phase HPLC is typically employed. This method allows for the separation of the target compound from starting materials, byproducts, and isomers. The purity of 6-chloropurine (B14466), the precursor to this compound, is often assessed using HPLC, with assays demonstrating purities of ≥99.0%. ruifuchems.comgoogle.com

A typical HPLC analysis for a purine derivative would involve a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, leveraging the strong UV absorbance of the purine ring system.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |

| Detection | UV-Vis Detector (typically around 254 nm) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers higher resolution, sensitivity, and specificity compared to traditional HPLC. This technique is particularly valuable for the analysis of complex biological matrices and for the detection of trace-level impurities. nih.gov UPLC-MS/MS methods have been developed for the comprehensive quantification of purine metabolites in various biological samples. chromatographyonline.commdpi.com

For this compound, a UPLC-MS/MS method would provide not only retention time data for purity assessment but also mass-to-charge ratio information, confirming the molecular weight of the compound and its fragments. This is invaluable for structural confirmation. The high sensitivity of this technique makes it ideal for pharmacokinetic studies, should the compound be investigated for biological activity.

| Parameter | Typical Condition |

|---|---|

| UPLC System | Waters Acquity I-Class or similar |

| Column | Reversed-phase C18 or HILIC |

| Mobile Phase | Gradient elution with acidified water and acetonitrile/methanol |

| Mass Spectrometer | Triple quadrupole (TQ) or Time-of-Flight (TOF) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of novel compounds like this compound.

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. For this compound (C9H11ClN4), the expected molecular weight is approximately 210.66 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Infrared (IR) Spectroscopy : IR spectroscopy would identify the functional groups present in the molecule. Characteristic peaks for C-H bonds of the butyl group, C=N and C=C bonds of the purine ring, and the C-Cl bond would be expected.

UV-Vis Spectroscopy : The purine ring system of this compound would exhibit characteristic UV absorbance maxima, which can be used for quantification and purity assessment.

Thermal Analysis (e.g., Thermogravimetry-Differential Thermal Analysis)

X-Ray Diffraction Analysis

X-ray diffraction (XRD) analysis of a single crystal provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and crystal packing. While the crystal structure of this compound has not been reported, a study on the closely related compound, (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine, offers significant insight into the expected solid-state conformation.

In the study of (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine, the asymmetric unit was found to contain two independent molecules. The purine ring system is planar, with the butenyl side chain oriented out of this plane. The molecules in the crystal are organized in a chain-like fashion. It is reasonable to expect that this compound would exhibit similar fundamental structural features, with a planar purine core and an out-of-plane butyl group.

Future Directions and Research Perspectives

Exploration of Novel Derivatization Pathways for Enhanced Bioactivity

The inherent reactivity of the 6-chloro group on the purine (B94841) ring makes 9-Butyl-6-chloro-9h-purine an ideal starting material for the synthesis of a wide array of derivatives. The chlorine atom can be readily displaced by various nucleophiles, including amines, thiols, and alcohols, to introduce diverse functional groups at the C6 position. This process, known as nucleophilic aromatic substitution, is a cornerstone for creating libraries of novel compounds.

Furthermore, modifications to the N9-butyl group can also be explored. While the butyl chain provides a degree of lipophilicity that can influence cell permeability, altering its length, introducing branching, or incorporating cyclic structures could significantly impact the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of a series of 6,9-disubstituted purine analogs has demonstrated that variations at these positions can lead to compounds with potent cytotoxic activities against various cancer cell lines. nih.govnih.gov For instance, the reaction of 9-benzyl-2,6-dichloro-9H-purine with different anilines has been used to create a series of 6-anilino-9-benzyl-2-chloro-9H-purines with antirhinovirus activity. mdpi.com

A crucial aspect of this exploration is the systematic evaluation of these new derivatives for a range of biological activities, including but not limited to anticancer, antiviral, and antimicrobial properties. High-throughput screening methods can be employed to efficiently assess the bioactivity of these newly synthesized compounds.

Deepening Mechanistic Understanding of Biological Interactions

A fundamental area of future research is to elucidate the precise molecular mechanisms by which derivatives of this compound exert their biological effects. Understanding how these compounds interact with their cellular targets is paramount for rational drug design and optimization.

For derivatives exhibiting anticancer properties, investigations could focus on their ability to induce apoptosis (programmed cell death), inhibit cell cycle progression, or interfere with key signaling pathways that are often dysregulated in cancer. Studies on other 9-substituted purine derivatives have shown that they can induce apoptosis and cause cell cycle arrest. guilan.ac.ir Techniques such as Western blotting, flow cytometry, and kinase assays can be employed to probe these mechanisms.

In the context of antiviral or antimicrobial activity, research should aim to identify the specific viral or microbial enzymes or proteins that are inhibited by these compounds. For example, some 6-chloropurine (B14466) analogs are known to inhibit bacterial RNA polymerases. nih.gov Determining the mode of inhibition (e.g., competitive, non-competitive) and the binding site on the target protein will provide invaluable information for designing more potent and selective inhibitors.

Development of Targeted Therapeutic Agents

The development of therapeutic agents that specifically target diseased cells while sparing healthy ones is a major goal in modern medicine. The this compound scaffold can be functionalized with targeting moieties to achieve this selectivity.

For cancer therapy, this could involve conjugating the purine derivative to antibodies, peptides, or small molecules that recognize and bind to receptors that are overexpressed on the surface of cancer cells. This approach would concentrate the drug at the tumor site, thereby increasing its efficacy and reducing systemic toxicity.

Similarly, for infectious diseases, the purine scaffold could be linked to molecules that are selectively taken up by infected cells. This strategy would enhance the drug's concentration within the target cells, leading to a more effective clearance of the pathogen.

Computational Drug Design and Screening based on Purine Scaffold

Computational methods are increasingly being used to accelerate the drug discovery process. In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be applied to the this compound scaffold to guide the design of new derivatives with improved biological activity.

Molecular docking simulations can predict how different derivatives will bind to the active site of a target protein, allowing researchers to prioritize the synthesis of compounds with the most favorable binding interactions. mdpi.com 3D-QSAR models can identify the key structural features that are responsible for the biological activity of a series of compounds, providing a roadmap for designing more potent analogs. guilan.ac.ir

Virtual screening of large chemical libraries against a specific biological target can also be performed to identify novel purine-based compounds with the potential for therapeutic development. These computational approaches can significantly reduce the time and cost associated with traditional drug discovery methods.

Investigating Pharmacokinetics and Pharmacodynamics of Derivatives

A thorough understanding of the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of promising derivatives is essential for their successful development into clinical candidates.

Pharmacokinetic studies will involve evaluating the absorption, distribution, metabolism, and excretion (ADME) of the compounds. researchgate.net In vitro assays using liver microsomes can provide initial insights into the metabolic stability of the derivatives. Subsequent in vivo studies in animal models will be necessary to determine their bioavailability, tissue distribution, and clearance rates.

Pharmacodynamic studies will focus on establishing the relationship between the drug concentration at the target site and the observed biological effect. This will involve determining the potency (e.g., IC50 or EC50 values) and efficacy of the compounds in relevant cellular and animal models of disease.

By systematically addressing these future directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, ultimately leading to the development of new and improved treatments for a range of diseases.

Q & A

Q. How can researchers design a high-throughput screening pipeline for this compound analogs?

- Methodological Answer :

- Automated synthesis : Use robotic liquid handlers for parallel reactions.

- Fragment-based libraries : Generate analogs with modular substitutions (e.g., C6-X, N9-R).

- HTS assays : Employ fluorescence-based readouts (e.g., FRET for enzyme inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。